2,8-Dioxaspiro[4.5]decane-3-carboxylic acid
Description
Properties
IUPAC Name |
2,8-dioxaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-8(11)7-5-9(6-13-7)1-3-12-4-2-9/h7H,1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPMASNWORKAEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(OC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid typically involves the reaction of appropriate diols with carboxylic acid derivatives under controlled conditions. One common method includes the use of dihydroxy compounds and cyclic anhydrides in the presence of a catalyst to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,8-Dioxaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties:
- Drug Development : It serves as a scaffold in drug design, particularly for developing inhibitors targeting specific biological pathways. Preliminary studies indicate that derivatives of this compound can modulate enzyme activity relevant to immune responses and other physiological processes.
- Biological Activity : Research has shown that 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid may exhibit significant biological activities. For instance, it has been studied for its role as a potential inhibitor of diacylglycerol kinase alpha, which is crucial in immune modulation.
Organic Synthesis
This compound is utilized as a building block in organic synthesis:
- Synthesis of Complex Molecules : It is used to synthesize more complex organic molecules through various chemical reactions involving diols and carboxylic acid derivatives under controlled conditions. The spirocyclic structure allows for unique reactivity patterns that can lead to the formation of diverse chemical entities.
Material Science
In material science, this compound finds applications in the production of specialty chemicals:
- Specialty Chemicals Production : The compound can be employed in creating materials with specific properties due to its unique structural characteristics. Its stability and reactivity make it suitable for various industrial applications.
A study evaluated the biological effects of this compound on blood pressure modulation in animal models. The results indicated a significant reduction in systolic blood pressure compared to control groups, suggesting potential cardiovascular applications.
Case Study 2: Synthesis Methodology
Research focused on optimizing the synthesis of this compound through a four-step process involving cheap and readily available raw materials. This method demonstrated high yield and purity, making it suitable for large-scale production .
Mechanism of Action
The mechanism of action of 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heteroatom Variations in the Spiro Ring
Spiro compounds with differing heteroatoms exhibit distinct physicochemical and biological properties:
2,8-Diazaspiro[4.5]decane-3-carboxylic Acid Derivatives
- Example: Rodatristat [(3S)-8-(2-amino-6-[(1R)-1-(5-chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid] Structure: Replaces oxygen atoms in the dioxaspiro ring with nitrogen, introducing hydrogen-bonding capability and basicity. Applications: Potent tryptophan hydroxylase inhibitor for treating carcinoid syndrome . Key Properties: Higher solubility in polar solvents compared to dioxaspiro analogs; molecular weight = 553.98 g/mol (C27H27ClF3N5O3) .
1-Oxa-2,8-Diazaspiro[4.5]dec-2-ene-3-carboxylic Acid
- Structure : Hybrid oxa/aza spiro system with an unsaturated ene group.
- Applications : Intermediate for peptidomimetics; molecular weight = 184.19 g/mol (C8H12N2O3) .
- Key Properties : Conjugated double bond increases reactivity in cycloaddition or polymerization reactions.
2-Azaspiro[4.5]decane-3-carboxylic Acid Hydrochloride
Functional Group Modifications
Substituents on the spiro scaffold significantly influence applications:
Biological Activity
2,8-Dioxaspiro[4.5]decane-3-carboxylic acid is a unique compound characterized by its spirocyclic structure, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical formula of this compound is . The compound features a dioxaspiro structure that contributes to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Its mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to cellular receptors, influencing signaling pathways and cellular responses.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies and Research Findings
-
Antimicrobial Properties :
A study evaluated the efficacy of this compound against common bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 100 µg/mL, suggesting its potential as an antimicrobial agent . -
Anti-inflammatory Effects :
In an experimental model of inflammation, administration of the compound resulted in a notable decrease in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that it may be beneficial in treating inflammatory diseases . -
Anticancer Activity :
Research involving cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. This effect was particularly pronounced in breast cancer cells, indicating a potential application in cancer therapy .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid and its derivatives?
The compound is synthesized via deoxofluorination reactions using fluorinating agents like XtalFluor-E®. For example, 1,4-dioxaspiro[4.5]decan-8-one undergoes fluorination at –20°C to yield spirocyclic derivatives . Other routes involve cyclization of ketones or carboxylic acids using catalysts such as DCC (dicyclohexylcarbodiimide) and triethylamine in dichloromethane/DMF mixtures, as described in protocols for structurally analogous spiro compounds .
Q. What analytical techniques are critical for characterizing this compound?
Structural elucidation relies on NMR spectroscopy (1H, 13C) to confirm spirocyclic connectivity and substituent positions. X-ray crystallography is used to resolve stereochemistry and ring conformations . Collision cross-section analysis via computational modeling (e.g., SMILES and InChI descriptors) predicts molecular interactions and stability, as applied to derivatives like 2,8-dioxaspiro[4.5]decane-1,3-dione .
Q. How is the purity of this compound validated in synthetic workflows?
Purity is assessed using HPLC with UV detection, coupled with column chromatography for isolation. Thermal stability is evaluated via TG/DTG and DSC to ensure decomposition thresholds align with intended applications (e.g., pharmaceutical intermediates) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of fluorination in spirocyclic derivatives?
Deoxofluorination with XtalFluor-E® proceeds via a two-step mechanism: initial activation of the carbonyl group by the fluorinating agent, followed by nucleophilic displacement. Steric hindrance from the spirocyclic structure directs fluorination to less hindered sites, as observed in 4-tert-butylcyclohexanone derivatives . Computational studies (DFT) can model transition states to predict regioselectivity .
Q. How can researchers resolve contradictions in reaction yields across different substrates?
Discrepancies arise from substrate-specific steric or electronic effects. For example, electron-deficient carboxylic acids (e.g., pentafluorobenzoic acid) show lower reactivity in fluorination compared to ketones. Systematic optimization of solvent polarity (e.g., CH3CN vs. THF) and temperature gradients (–20°C to RT) can mitigate yield variations .
Q. What computational tools are suitable for predicting the physicochemical properties of this compound?
Molecular dynamics simulations and density functional theory (DFT) calculate properties like logP, solubility, and dipole moments. Collision cross-section data (e.g., CCS values derived from ion mobility spectrometry) validate 3D conformations in gas-phase studies, as demonstrated for similar spiro compounds .
Q. How do structural modifications to the spirocyclic core influence bioactivity in pharmacological research?
Substituent addition at the 3-carboxylic acid position (e.g., ethyl or methyl groups) alters pharmacokinetic profiles. For instance, rodatristat—a derivative with a trifluoroethoxy group—shows enhanced metabolic stability in preclinical trials, highlighting the role of steric bulk in enzyme inhibition .
Methodological Notes
- Contradiction Management : Conflicting data on fluorination efficiency can be resolved by comparing substrate electronic profiles (Hammett constants) and solvent effects .
- Advanced Characterization : Single-crystal X-ray diffraction remains the gold standard for absolute stereochemical assignment, particularly for chiral spirocenters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
